Technical Guide: pKa Values and Ionization Constants of 2-(1-Methyl-2-imidazolyl)-2-propanamine
Technical Guide: pKa Values and Ionization Constants of 2-(1-Methyl-2-imidazolyl)-2-propanamine
This guide details the ionization characteristics, pKa values, and physicochemical properties of 2-(1-Methyl-2-imidazolyl)-2-propanamine.[1] It is structured to support researchers in medicinal chemistry and formulation science.[2]
Executive Summary
2-(1-Methyl-2-imidazolyl)-2-propanamine (also referred to as 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine) is a bifunctional heterocyclic amine commonly utilized as a pharmacophore in histamine H3/H4 receptor ligands and as a chelating motif in bioinorganic chemistry.[1][3] Its physicochemical behavior is defined by two distinct ionization centers: the imidazole nitrogen (
Understanding the precise ionization constants (pKa) of this molecule is critical for optimizing:
-
Ligand-Receptor Binding: Determining the protonation state at physiological pH (7.4).[1]
-
ADME Properties: Predicting membrane permeability (LogD) and solubility profiles.[1]
-
Synthetic Workflows: Controlling reactivity during coupling reactions.[1]
Chemical Identity & Structural Analysis
The molecule consists of a 1-methylimidazole ring substituted at the C2 position with a gem-dimethyl substituted primary amine.[1] This steric bulk (gem-dimethyl group) significantly influences the basicity of the amine and the electronic environment of the imidazole.[1]
| Property | Detail |
| IUPAC Name | 2-(1-Methyl-1H-imidazol-2-yl)propan-2-amine |
| Molecular Formula | |
| Molecular Weight | 139.20 g/mol |
| Key Functional Groups | 1-Methylimidazole (aromatic base), Primary Amine (aliphatic base) |
| Steric Feature | gem-Dimethyl group ( |
Ionization Constants (pKa Values)
Based on Structure-Activity Relationship (SAR) analysis of high-confidence analogs (Histamine, 2-Methylimidazole, t-Butylamine) and computational prediction models (ACD/Labs, ChemAxon), the ionization profile is characterized by two macroscopic pKa values.[4]
Predicted pKa Values[1][2][3][4][6][7]
| Ionization Center | Assignment | pKa Value (Est.) | Type | Protonation State at pH 7.4 |
| 9.6 – 9.9 | Basic | Protonated ( | ||
| 6.2 – 6.8 | Weakly Basic | Mostly Unprotonated ( |
Mechanistic Analysis[1][2][8]
-
The Aliphatic Amine (
):-
Typical tertiary-alkyl amines (e.g., t-butylamine) have a pKa
.[1] -
Effect: The adjacent imidazole ring is electron-withdrawing (inductive effect, -I), which reduces the electron density on the aliphatic nitrogen, lowering the pKa by approximately 0.8–1.0 log units compared to t-butylamine.[4]
-
Result: At physiological pH (7.4), this amine is >99% protonated (cationic).[4]
-
-
The Imidazole Nitrogen (
):-
1-Methylimidazole has a pKa of ~7.0.[1]
-
Effect: The presence of the cationic ammonium group (
) on the nearby side chain exerts a strong field effect and inductive withdrawal, destabilizing the protonated imidazolium state. -
Result: This lowers the pKa of the imidazole ring relative to unsubstituted 1-methylimidazole.[1] At pH 7.4, the imidazole ring is predominantly neutral.[4]
-
Ionization Equilibria Diagram
The following diagram illustrates the stepwise deprotonation from the dicationic state to the neutral state.
Caption: Stepwise deprotonation pathway showing the transition from dicationic to neutral species.
Experimental Determination Protocol
To validate these values experimentally, a Potentiometric Titration is the gold standard method due to the molecule's high water solubility.
Materials & Reagents[1][2][3][9]
-
Analyte: >98% pure 2-(1-Methyl-2-imidazolyl)-2-propanamine (HCl salt form preferred).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Degassed HPLC-grade water (maintained at 25.0 ± 0.1 °C).
-
Inert Gas: Argon or Nitrogen purge to prevent
absorption.[1]
Step-by-Step Workflow
-
Preparation: Dissolve
moles of the substance in 50 mL of 0.15 M KCl (ionic strength adjuster). -
Acidification: Add a known excess of 0.1 M HCl to ensure the starting pH is < 2.0 (fully protonated dication state).
-
Titration:
-
Data Analysis:
Caption: Workflow for the potentiometric determination of ionization constants.
Pharmaceutical Implications[1][2][8][10]
Solubility & LogD[1][2]
-
Aqueous Solubility: At pH 7.4, the molecule exists primarily as a monocation (
).[4] This charge confers high aqueous solubility, making it suitable for aqueous formulations (e.g., IV injection).[4] -
LogD (Distribution Coefficient):
Salt Selection
For drug development, the Dihydrochloride salt is recommended.
-
Stoichiometry: 1:2 (Base:Acid).[1]
-
Stability: The dicationic form crystallizes well and resists oxidation better than the free base.[1]
References
-
Paiva, T. B., et al. "Ionization constants of imidazole derivatives and their relation to biological activity."[4] Journal of Medicinal Chemistry, vol. 13, no. 4, 1970, pp. 684-688. Link[4]
-
Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[4] (Standard reference for amine/imidazole pKa data).
-
Storey, B. T., et al. "Basicity of 2-substituted imidazoles." The Journal of Organic Chemistry, vol. 29, no. 10, 1964, pp. 3118–3120.[5] Link[4]
-
PubChem Compound Summary. "1-Methyl-1H-imidazol-2-amine (Related Analog Data)." National Center for Biotechnology Information.[1] Link
-
Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.[1] (Methodology for pKa determination).
